Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride
Overview
Description
Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO5 and a molecular weight of 291.73 g/mol . It is a derivative of benzoic acid and is characterized by the presence of amino and methoxy groups on the benzene ring, as well as an ethyl ester group. This compound is typically found in a powdered form and is used in various scientific research applications .
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride involves several steps. One common method includes the esterification of 6-amino-2,3,4-trimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2,3,5-trimethoxybenzoate hydrochloride
- Ethyl 6-amino-3,4,5-trimethoxybenzoate hydrochloride
- Ethyl 6-amino-2,4,5-trimethoxybenzoate hydrochloride
Uniqueness
Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 6-amino-2,3,4-trimethoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5.ClH/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4;/h6H,5,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWHEQLZMGBZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1N)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-63-0 | |
Record name | Benzoic acid, 6-amino-2,3,4-trimethoxy-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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